molecular formula C7H18N2 B3272701 (2-Aminoethyl)(ethyl)propylamine CAS No. 57190-06-4

(2-Aminoethyl)(ethyl)propylamine

Cat. No. B3272701
CAS RN: 57190-06-4
M. Wt: 130.23 g/mol
InChI Key: MRFUPHOVJBIRCB-UHFFFAOYSA-N
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Description

“(2-Aminoethyl)(ethyl)propylamine” is a compound with the CAS Number: 57190-06-4 . It has a molecular weight of 130.23 and is a liquid at room temperature . The IUPAC name for this compound is N1-ethyl-N~1~-propyl-1,2-ethanediamine .


Molecular Structure Analysis

The molecular structure of amines is typically characterized by a nitrogen atom bonded to three other atoms, resulting in a trigonal pyramidal shape . The specific InChI code for “this compound” is 1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3 .

Scientific Research Applications

Antibacterial and Modulatory Activity

  • Research Study : (Figueredo et al., 2020)
  • Application : Investigated the antibacterial and modulatory activity of derivatives, including 2-(3-Hydroxy-propylamine)-3-(3-methyl-2-butenyl)-[1,4]naphthoquinone, against bacterial strains. The study found potential therapeutic alternatives to bacterial resistance.

Synthetic Methodology Development

  • Research Study : (Sun et al., 2011)
  • Application : Developed a method for synthesizing functionalized 2-amino hydropyridines, illustrating the chemical versatility and potential for creating complex molecules.

Structural Analysis

  • Research Study : (Chadeayne et al., 2019)
  • Application : Analyzed the molecular structure of related compounds to understand their properties and interactions at the molecular level.

Catalytic Reactions

  • Research Study : (Jones, 1989)
  • Application : Explored the rhodium-catalyzed reaction of ethylene and syngas with alkylamines, showcasing the compound's role in catalysis.

Chemical Evolution Studies

  • Research Study : (Shimoyama et al., 1996)
  • Application : Examined the formation of amino acids from simple amines under UV irradiation, contributing to our understanding of chemical evolution.

Corrosion Inhibition

  • Research Study : (Herrag et al., 2010)
  • Application : Investigated the use of diamine derivatives as inhibitors against corrosion of mild steel, demonstrating the compound's utility in materials science.

properties

IUPAC Name

N'-ethyl-N'-propylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H18N2/c1-3-6-9(4-2)7-5-8/h3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFUPHOVJBIRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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